CM-4620
科学研究应用
泽格克拉汀具有广泛的科学研究应用,包括:
化学: 它被用作研究工具来研究钙释放激活的钙通道及其在细胞过程中的作用。
生物学: 该化合物用于研究各种生物系统中钙信号传导的机制。
医学: 正在研究泽格克拉汀在治疗急性胰腺炎、炎症性肠病、严重 COVID-19 肺炎、过敏性哮喘、急性肾损伤、急性呼吸窘迫综合征、类风湿性关节炎和天冬酰胺酶诱导的胰腺毒性方面的潜在治疗应用
作用机制
泽格克拉汀通过抑制钙释放激活的钙通道发挥作用,特别针对 Orai1 和 Orai2 通道。抑制这些通道减少了钙离子流入细胞,从而调节钙信号传导通路。 这种机制对于调节各种细胞过程至关重要,包括炎症、免疫反应和细胞增殖 .
生化分析
Biochemical Properties
CM-4620 plays a significant role in biochemical reactions by selectively inhibiting the calcium channel ORAI1 . This interaction with ORAI1, a protein that forms part of the calcium release-activated calcium channel, is crucial for its function . The nature of this interaction involves this compound binding to the ORAI1 protein, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the ORAI1 calcium channel . This inhibition impacts cell signaling pathways, particularly those involving calcium signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ORAI1 protein, thereby inhibiting the function of the calcium channel .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function, particularly in relation to calcium signaling .
准备方法
合成路线和反应条件
泽格克拉汀是通过一系列化学反应合成的,这些反应涉及形成其钙释放激活的钙通道抑制结构。具体的合成路线和反应条件是专有的,尚未在公开文献中完全披露。 据悉,该化合物以静脉乳剂、吸入和口服方式给药 .
工业生产方法
泽格克拉汀的工业生产涉及在受控条件下进行大规模合成,以确保化合物的纯度和功效。生产过程包括严格的质量控制措施,以满足监管标准。 该化合物是在配备先进技术的设施中生产的,以处理复杂的合成和制剂过程 .
化学反应分析
反应类型
泽格克拉汀经历了各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,这可能会改变其化学结构和活性。
还原: 还原反应也可能发生,可能影响化合物的功效。
取代: 泽格克拉汀可以参与取代反应,其中一个官能团被另一个官能团取代。
常用的试剂和条件
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种溶剂。 具体的条件取决于所需的化学转化和化合物的目标应用 .
形成的主要产物
这些反应形成的主要产物包括泽格克拉汀的各种衍生物,它们可能具有不同的药理特性和应用。 研究这些衍生物以了解它们潜在的治疗益处和安全性 .
相似化合物的比较
类似化合物
GSK-7975A: 另一种钙释放激活的钙通道抑制剂,具有类似的药理特性。
BTP2: 一种也针对钙释放激活的钙通道的化合物,用于研究研究。
泽格克拉汀的独特性
泽格克拉汀的独特之处在于它在抑制 Orai1 和 Orai2 通道方面具有高度特异性和效力。 它在针对各种疾病的临床试验中显示出令人鼓舞的结果,使其成为涉及钙信号传导失调疾病的潜在治疗剂 .
生物活性
CM-4620, a selective inhibitor of CRAC (Calcium Release-Activated Calcium) channels, has garnered attention for its potential therapeutic applications, particularly in the context of acute pancreatitis (AP). This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for treatment based on recent research findings.
This compound primarily targets Orai1 and Orai2 channels, which are crucial for calcium influx in various cell types. The compound exhibits an IC50 of approximately 120 nM for Orai1/STIM1-mediated currents and 900 nM for Orai2/STIM1-mediated currents, indicating its potency in inhibiting calcium currents associated with these channels . By blocking these channels, this compound effectively reduces intracellular calcium levels, which is significant in conditions like acute pancreatitis where calcium overload can lead to cellular damage.
Inhibition of Calcium Influx
Recent studies have demonstrated that this compound significantly inhibits Ca entry in pancreatic acinar cells (PACs). In experiments comparing untreated PACs with those pretreated with varying concentrations of this compound (100 nM, 1 µM, and 10 µM), results showed that even at low concentrations (100 nM), this compound could significantly reduce Ca influx when stimulated by acetylcholine (ACh), a physiological secretagogue . This suggests that lower doses may maintain efficacy while minimizing potential side effects.
Effects on Acute Pancreatitis
This compound's therapeutic potential was further explored in rodent models of acute pancreatitis. Administering this compound via intravenous infusion after inducing pancreatitis resulted in a marked reduction in pancreatic edema, acinar cell vacuolization, and intrapancreatic trypsin activity. Notably, the treatment also decreased myeloperoxidase activity and inflammatory cytokine expression in both pancreatic and lung tissues . These findings underscore this compound's role in modulating inflammatory responses during acute pancreatitis.
Case Study 1: Rodent Model of Acute Pancreatitis
In a controlled study involving rats, researchers induced acute pancreatitis and subsequently administered this compound. The results indicated a significant reduction in pancreatic inflammation and cell death signaling compared to control groups. The treatment effectively mitigated the severity of pancreatitis symptoms by targeting the inflammatory pathways activated during the condition .
Case Study 2: Human Peripheral Blood Mononuclear Cells
Another study investigated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The compound inhibited cytokine production in these immune cells, suggesting that this compound may also play a role in modulating immune responses beyond its effects on pancreatic cells .
Summary of Research Findings
属性
IUPAC Name |
N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKTHUGOQDEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337267 | |
Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713240-67-5 | |
Record name | Zegocractin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEGOCRACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。